(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
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Overview
Description
It is one of the most abundant circulating steroids in humans and is produced in the adrenal glands, gonads, and brain . Dehydroepiandrosterone functions as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids in various tissues . It also has a variety of potential biological effects, binding to an array of nuclear and cell surface receptors and acting as a neurosteroid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroepiandrosterone can be synthesized through several methods. One common approach involves the selective degradation of yam-derived diosgenin to 16-dehydropregnenolone acetate, followed by oxime formation and rearrangement . Another method involves the biotransformation of phytosterols using Mycobacterium species, which can convert phytosterols into dehydroepiandrosterone with high yield and productivity .
Industrial Production Methods: Industrial production of dehydroepiandrosterone often relies on the chemical synthesis from androst-4-ene-3,17-dione or 16-dehydropregnenolone acetate . These processes involve multiple steps, including esterification, protection, reduction, and hydrolysis reactions .
Chemical Reactions Analysis
Types of Reactions: Dehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form androstenedione or reduced to form androstenediol .
Common Reagents and Conditions: Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and reduction reactions . Conditions often involve specific pH levels, temperatures, and the presence of cofactors such as NADPH .
Major Products: The major products formed from these reactions include testosterone, androstenedione, and estradiol . These products are significant in various physiological processes and have therapeutic applications .
Scientific Research Applications
Dehydroepiandrosterone has a wide range of scientific research applications:
Biology: Dehydroepiandrosterone plays a role in neurogenesis, neuronal growth, and differentiation.
Medicine: It is used in the treatment of conditions such as adrenal insufficiency, osteoporosis, and menopausal symptoms.
Industry: Dehydroepiandrosterone is used in the production of various steroidal drugs and supplements.
Mechanism of Action
Dehydroepiandrosterone exerts its effects through several mechanisms:
Comparison with Similar Compounds
Dehydroepiandrosterone is often compared with other steroid hormones such as testosterone, estradiol, and androstenedione.
Properties
Molecular Formula |
C19H28O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |
InChI Key |
FMGSKLZLMKYGDP-WYTRLKPUSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
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